molecular formula C9H16N2O3 B13401522 3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid

3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid

Cat. No.: B13401522
M. Wt: 200.23 g/mol
InChI Key: AFGBRTKUTJQHIP-UHFFFAOYSA-N
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Description

IUPAC Name: (2S)-3-Methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid Molecular Formula: C₉H₁₆N₂O₃ Molecular Weight: 200.23 g/mol (Accurate Mass: 200.1161) CAS No.: 192725-50-1 Structural Features:

  • A chiral butanoic acid backbone with an (S)-configuration at the second carbon.
  • A 1,3-diazinan-2-one (tetrahydropyrimidin-2-one) ring attached to the second carbon.
  • Functional groups: carboxylic acid (C=O), secondary amide (N–C=O), and a six-membered saturated heterocycle .

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid

InChI

InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)

InChI Key

AFGBRTKUTJQHIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)N1CCCNC1=O

Origin of Product

United States

Preparation Methods

Condensation Reactions

One common method involves the condensation of a suitable amine with a carbonyl compound to form the tetrahydropyrimidine ring. This ring can then be attached to a 3-methylbutanoic acid derivative through further condensation or coupling reactions.

Cyclization Reactions

Another approach involves the cyclization of a linear precursor to form the tetrahydropyrimidine ring. This can be achieved through intramolecular condensation reactions, often facilitated by acidic or basic catalysts.

Chemical Properties and Relevance

Property Description
Molecular Formula C9H16N2O3
Molecular Weight 200.24 g/mol
CAS Number 192725-50-1
Solubility Expected to be soluble in polar solvents due to its functional groups, similar to other carboxylic acids and heterocyclic compounds.

Given the compound's structure, it is likely to exhibit solubility characteristics similar to those of other carboxylic acids and heterocyclic compounds, being soluble in water and polar organic solvents like ethanol and methanol.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced diazinane compounds .

Scientific Research Applications

3-Methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid is a chemical compound with the molecular formula C9H16N2O3C_9H_{16}N_2O_3 and a molecular weight of 200.23 g/mol . It contains a diazinane ring and is also known as (2S)-(1-Tetrahydropyramid-2-one)-3-methylbutanoic acid .

Properties

The computed properties of this compound include:

  • XLogP3-AA: 0.6
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 3
  • Topological Polar Surface Area: 69.6 Ų
  • Heavy Atom Count: 14
  • Complexity: 240

Synonyms

Some synonyms for this compound include:

  • (2S)-(1-Tetrahydropyramid-2-one)-3-methylbutanoic acid
  • SCHEMBL893409
  • AKOS010056919
  • SB49362
  • DB-017947

Scientific Research Applications

This compound is used as a building block in the synthesis of more complex molecules.

Related compounds

The following table lists compounds that are similar in structure to this compound:

Compound NameStructure Features
3-(2-Oxo-1,3-diazinan-1-yl)benzoic acidContains diazinane ring
4-(2-Oxo-1,3-diazinan-1-yl)benzonitrileSimilar diazinane structure
2-Methyl-3-(2-Oxo-1,3-diazinan-1-yl)butanoic acidMethyl group addition

Mechanism of Action

The mechanism of action of 3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The diazinane ring can interact with enzymes or receptors, modulating their activity. The butanoic acid moiety may also play a role in binding to target molecules, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Structural Differences Pharmacological Activity Physicochemical Properties
(2S)-3-Methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid C₉H₁₆N₂O₃ 200.23 1,3-diazinan-2-one ring attached to (S)-configured butanoic acid Impurity in Lopinavir synthesis; no direct antitumoral activity reported Density: 1.176 g/cm³; High boiling point (440.8°C)
LPV-Precursor P-2 (N-[(1S,2S,4S)-4-Amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-2-(2,6-dimethylphenoxy)acetamide) C₂₉H₃₅N₃O₃ 485.61 Contains dimethylphenoxyacetamide pharmacophore; lacks diazinan ring Reduces cancer stem cell (CSC) proliferation; IC₅₀: 4–5 mM in mesenchymal stem cells Higher lipophilicity due to aromatic groups
4-(3-Oxo-2,3-dihydro-1H-indazol-2-yl)butanoic acid C₁₁H₁₂N₂O₃ 220.23 Indazole-oxo moiety replaces diazinan ring Not reported; structural analog for C–H functionalization Lower molecular weight; solubility influenced by indazole
2-Methyl-4-(2-oxo-1,3-diazinan-1-yl)benzoic acid C₁₂H₁₄N₂O₃ 246.25 Benzoic acid backbone with diazinan ring at para position No activity reported; building block for drug discovery Enhanced aromaticity affects solubility
3-Methyl-2-(nicotinamido)butanoic acid C₁₁H₁₄N₂O₃ 230.24 Nicotinamide group replaces diazinan ring Potential role in NAD+ biosynthesis; unconfirmed antitumoral effects Polar due to pyridine ring; lower boiling point
Key Findings from Comparative Analysis

Structural Impact on Bioactivity: The antitumoral activity of Lopinavir precursors (e.g., P-2) depends on the dimethylphenoxyacetamide group, absent in the title compound. Removal of this group (as in P-1) abolishes activity . The diazinan ring in the title compound contributes to steric bulk but lacks direct pharmacological efficacy without additional functionalization .

Physicochemical Differences :

  • Solubility : The benzoic acid analog (C₁₂H₁₄N₂O₃) exhibits lower aqueous solubility than the title compound due to aromatic stacking .
  • Thermal Stability : The high boiling point of the title compound (440.8°C) vs. LPV-Precursor P-2 (estimated ~500°C) reflects stronger intermolecular hydrogen bonding in the latter .

Synthetic Utility: The title compound is synthesized via condensation reactions, similar to methyl 2-benzoylamino-3-oxobutanoate derivatives (). In contrast, LPV-Precursor P-2 requires multistep coupling of amino alcohols with phenoxyacetamide groups .

Biological Activity

3-Methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid, also known as (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H16N2O3C_9H_{16}N_2O_3 with a molecular weight of approximately 188.24 g/mol. The compound features a diazinan ring structure that contributes to its biological activities.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC9H16N2O3
Molecular Weight188.24 g/mol
SolubilitySoluble in water
Melting PointNot specified

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, making this compound a candidate for obesity and metabolic disorder treatments .

Neuroprotective Effects

Studies have shown that this compound may exhibit neuroprotective properties by modulating the kynurenine pathway. Kynurenine metabolites are implicated in neurodegenerative diseases, and compounds affecting their levels can have therapeutic potential. For example, research has demonstrated that administration of related compounds can alter levels of neuroactive metabolites such as kynurenic acid (KYNA) and quinolinic acid (QUIN), suggesting a role in neuroprotection and cognitive function .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it may induce apoptosis in cancer cell lines by modulating metabolic pathways associated with cell survival and proliferation. The ability to influence these pathways positions it as a potential therapeutic agent in cancer treatment strategies .

Case Studies

Case Study 1: ACC Inhibition
A study involving animal models demonstrated that administration of this compound led to significant reductions in body weight and fat accumulation when compared to control groups. The mechanism was attributed to the inhibition of ACC activity, resulting in decreased fatty acid synthesis .

Case Study 2: Neuroprotective Effects
In another study focusing on the kynurenine pathway, the compound was shown to decrease levels of QUIN while increasing KYNA in the brain tissue of treated mice. This shift suggests a protective effect against excitotoxicity associated with neurodegenerative conditions like Huntington's disease .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid, and what key reaction parameters influence yield and purity?

  • Methodological Answer :

  • Peptide coupling : The compound is synthesized via solid-phase or solution-phase peptide coupling, often using carbodiimide-based reagents (e.g., EDC/HOBt) to activate carboxylic acid intermediates. Reaction solvents (e.g., DMF, dichloromethane) and temperature (0–25°C) critically affect coupling efficiency .
  • Hydrochloride salt formation : Acidic conditions (e.g., HCl/dioxane) are employed to deprotect tert-butoxycarbonyl (Boc) groups, as described in analogous syntheses of peptide intermediates. Stirring time and solvent choice impact purity .
  • Key parameters :
  • Catalyst selection : Use of chiral catalysts for stereochemical control.
  • Workup protocols : Extraction and recrystallization steps to isolate enantiomerically pure products .

Q. How is the molecular structure of this compound characterized in solid-state research?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
  • Refinement software : SHELXL or SHELXTL programs are used for structure refinement, leveraging charge-flipping algorithms and high-resolution data to resolve hydrogen-bonding networks and conformational flexibility .
  • Key metrics : Bond lengths (C–N: ~1.33 Å, C=O: ~1.22 Å) and torsional angles of the 1,3-diazinan-2-one ring are validated against density functional theory (DFT) calculations .

Q. What role does this compound play in the synthesis of protease inhibitors like Lopinavir?

  • Methodological Answer :

  • Building block utility : The compound serves as a chiral intermediate in constructing peptide-like scaffolds. Its 1,3-diazinan-2-one moiety mimics transition-state analogs in protease inhibition.
  • Coupling strategies : Amide bond formation with hydroxyethylamine cores is critical for antiviral activity. Stereochemical integrity is maintained via Boc-protection and selective deprotection .

Advanced Research Questions

Q. How do crystallographic techniques resolve conformational dynamics of this compound in host-guest complexes?

  • Methodological Answer :

  • Host-guest systems : Co-crystallization with diethyl ether or cyclodextrins reveals binding modes. Asymmetric unit analysis (e.g., two host molecules per guest) highlights steric and electronic complementarity .
  • Refinement challenges : Twinning and high-resolution data (≤1.0 Å) require iterative SHELXL refinement. Disorder modeling is applied to flexible side chains .
  • Thermal ellipsoids : Anisotropic displacement parameters quantify dynamic behavior of the 1,3-diazinan-2-one ring .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for modifications of the 1,3-diazinan-2-one ring?

  • Methodological Answer :

  • Ring modifications : Substituents at the nitrogen or carbonyl positions are introduced via reductive amination or alkylation. For example, fluorination at the 4-position alters electron density and hydrogen-bonding capacity .
  • Bioactivity assays :
  • Enzymatic inhibition : IC50 values against HIV-1 protease are measured using fluorescence-based assays.
  • Cellular toxicity : CC50 values in MT-4 cells determine selectivity indices .

Q. What analytical approaches are used to assess enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers. Retention times are compared to authentic standards .
  • NMR spectroscopy : Chiral shift reagents (e.g., Eu(hfc)3) induce splitting of proton signals, enabling quantification of enantiomeric excess (ee) .
  • Polarimetry : Specific rotation ([α]D) values are cross-validated with computational predictions (e.g., Gaussian 09) .

Q. How does computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking studies : AutoDock Vina or Glide is used to model binding to HIV-1 protease (PDB: 1HPV). The 1,3-diazinan-2-one ring forms hydrogen bonds with catalytic aspartates (Asp25/Asp25′).
  • Molecular dynamics (MD) : Desmond or AMBER simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square fluctuation (RMSF) analyses highlight flexible regions .
  • Free-energy calculations : MM-GBSA estimates binding affinities (ΔGbind), correlating with experimental IC50 values .

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